molecular formula C22H18ClFN2O2 B388931 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388931
M. Wt: 396.8g/mol
InChI Key: HEDJZDOJNIYZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chloro, fluoro, and ethoxyphenyl groups. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    Ethoxyphenyl Group Introduction: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxy group replaces a leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones or tetrahydroquinazolinones.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydroquinazolinones, tetrahydroquinazolinones.

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-2-phenylquinazolinone
  • 3-(4-fluorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
  • 3-(3-chlorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone

Uniqueness

Compared to similar compounds, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the specific combination of chloro, fluoro, and ethoxy substituents. This unique substitution pattern can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18ClFN2O2

Molecular Weight

396.8g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18ClFN2O2/c1-2-28-16-10-7-14(8-11-16)21-25-20-6-4-3-5-17(20)22(27)26(21)15-9-12-19(24)18(23)13-15/h3-13,21,25H,2H2,1H3

InChI Key

HEDJZDOJNIYZBT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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